6-Aza-bicyclo[3.1.1]hept-3-ylamine
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Overview
Description
6-Aza-bicyclo[3.1.1]hept-3-ylamine is a bicyclic amine compound with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom integrated into the ring system. It is of significant interest in medicinal chemistry and organic synthesis due to its potential as a bioisostere and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-bicyclo[3.1.1]hept-3-ylamine can be achieved through various methods. One notable approach involves the photocatalytic Minisci-like reaction, which introduces heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild conditions and an organic photocatalyst, avoiding the need for an external oxidant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests potential for industrial application, particularly in the pharmaceutical industry where such compounds are often synthesized on a large scale.
Chemical Reactions Analysis
Types of Reactions
6-Aza-bicyclo[3.1.1]hept-3-ylamine undergoes various chemical reactions, including:
Substitution Reactions: Common in the modification of the bicyclic structure.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the nitrogen atom or other functional groups within the molecule.
Common Reagents and Conditions
Photocatalytic Conditions: Utilized in the Minisci-like reactions for introducing heterocycles.
Redox-active Esters: Employed in decarboxylative functionalization reactions.
Major Products
The major products formed from these reactions often include heterocycle-functionalized derivatives of this compound, which are of interest in medicinal chemistry for their potential bioisosteric properties .
Scientific Research Applications
6-Aza-bicyclo[3.1.1]hept-3-ylamine has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere for meta-substituted arenes and pyridines, improving metabolic stability and lipophilicity of drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with various molecular targets.
Mechanism of Action
The mechanism of action of 6-Aza-bicyclo[3.1.1]hept-3-ylamine involves its interaction with specific molecular targets, potentially altering biological pathways. The exact molecular targets and pathways are subject to ongoing research, but its unique structure suggests it may interact with enzymes or receptors in a manner similar to other bicyclic amines .
Comparison with Similar Compounds
Similar Compounds
1-Aza-bicyclo[2.2.1]hept-3-ylamine: Another bicyclic amine with a different ring structure.
Bicyclo[3.1.0]hexanes: Possess a similar bicyclic framework but differ in the positioning of the nitrogen atom.
Uniqueness
6-Aza-bicyclo[3.1.1]hept-3-ylamine is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical properties and potential biological activities. Its ability to serve as a bioisostere makes it particularly valuable in drug design and development .
Biological Activity
6-Aza-bicyclo[3.1.1]hept-3-ylamine is a bicyclic amine compound with significant potential in medicinal chemistry due to its unique structural properties. This compound, with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol, serves as a bioisostere for various pharmacologically relevant compounds, particularly those involving nitrogen-containing heterocycles. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its bicyclic structure, which incorporates a nitrogen atom into the ring system, enhancing its biological relevance compared to traditional aromatic compounds. Its structure can be summarized as follows:
Property | Detail |
---|---|
Molecular Formula | C6H12N2 |
Molecular Weight | 112.17 g/mol |
IUPAC Name | 6-azabicyclo[3.1.1]heptan-3-amine |
InChI Key | OXDQBQNMGIDLJI-UHFFFAOYSA-N |
Canonical SMILES | C1C(CC2CC1N2)N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially altering biological pathways involved in various physiological processes. The compound's unique bicyclic structure allows it to mimic the spatial orientation of traditional drug molecules, facilitating interactions with enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : It could act on neurotransmitter receptors, influencing neurological functions.
- Bioisosteric Replacement : As a bioisostere, it may replace planar aromatic rings in drug candidates to enhance metabolic stability and lipophilicity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have suggested that derivatives of this compound possess antimicrobial properties, making them candidates for further development as antibacterial agents.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines through apoptosis induction.
Case Studies and Research Findings
Recent literature highlights various studies focusing on the synthesis and biological evaluation of this compound derivatives:
- Synthesis via Photocatalytic Reactions : A notable study reported the synthesis of azabicyclic compounds through photocatalytic Minisci-like reactions, which introduced heterocycles at the bridgehead position from N-hydroxyphthalimide esters.
- Bioisosteric Applications : Research has explored the application of this compound as a bioisostere for pyridines, demonstrating its potential in drug design by improving metabolic stability and reducing toxicity profiles .
- Biological Evaluation : A comprehensive evaluation revealed that various derivatives exhibited significant activity against specific molecular targets, highlighting their potential therapeutic applications in treating infections and cancers .
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
6-azabicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C6H12N2/c7-4-1-5-3-6(2-4)8-5/h4-6,8H,1-3,7H2 |
InChI Key |
OXDQBQNMGIDLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2CC1N2)N |
Origin of Product |
United States |
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